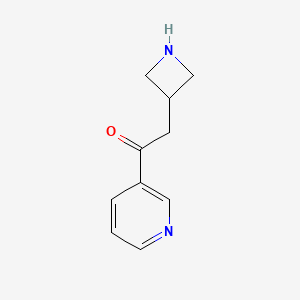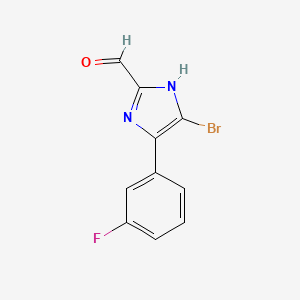
5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of a brominating agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst like hydrochloric acid. The process involves heating the reaction mixture to facilitate the formation of the imidazole ring and subsequent bromination .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination .
化学反应分析
Types of Reactions
5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: 5-Bromo-4-(3-fluorophenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(3-fluorophenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
科学研究应用
5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
作用机制
The mechanism of action of 5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their function. This interaction can disrupt cellular processes, making it a potential candidate for drug development .
相似化合物的比较
Similar Compounds
- 5-Bromo-4-(4-fluorophenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(2-fluorophenyl)imidazole-2-carbaldehyde
- 5-Chloro-4-(3-fluorophenyl)imidazole-2-carbaldehyde
Uniqueness
Compared to similar compounds, 5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde exhibits unique reactivity due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence the compound’s electronic properties and its interaction with other molecules, making it particularly useful in certain synthetic applications .
属性
分子式 |
C10H6BrFN2O |
|---|---|
分子量 |
269.07 g/mol |
IUPAC 名称 |
5-bromo-4-(3-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-10-9(13-8(5-15)14-10)6-2-1-3-7(12)4-6/h1-5H,(H,13,14) |
InChI 键 |
BPTAQHBGSFJKET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=C(NC(=N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)
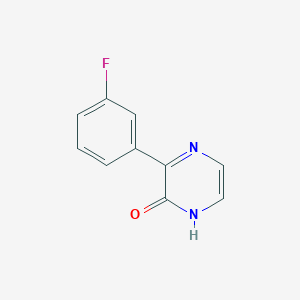

![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
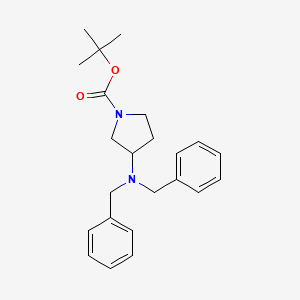
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
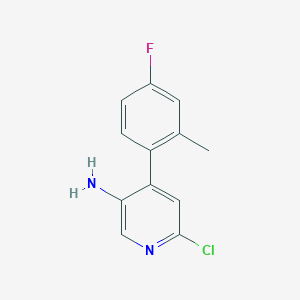
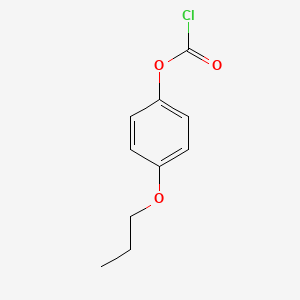
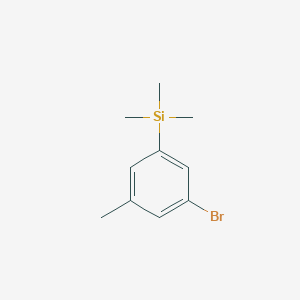
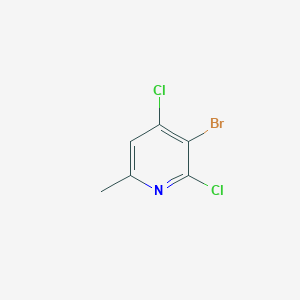
![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
